molecular formula C18H20N4O B2400609 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide CAS No. 862810-14-8

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide

Cat. No.: B2400609
CAS No.: 862810-14-8
M. Wt: 308.385
InChI Key: AMLFEEIOVIRPGA-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds have gained significant attention in the field of synthetic chemistry due to their diverse biological and pharmacological activities. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of pre-activated acyl halides or anhydrides as starting materials. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. The reaction conditions are typically mild and metal-free, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12(2)9-17(23)20-15-10-14(6-5-13(15)3)16-11-22-8-4-7-19-18(22)21-16/h4-8,10-12H,9H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLFEEIOVIRPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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